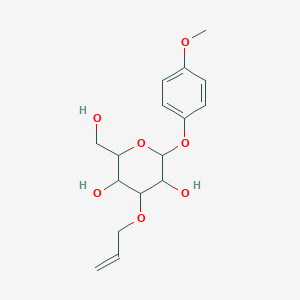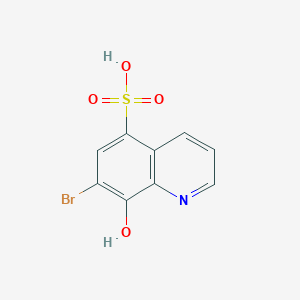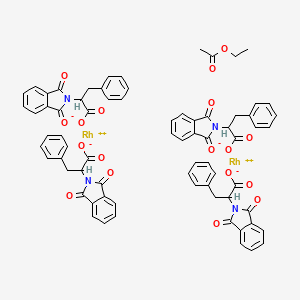![molecular formula C20H20F3N5O2S B12512446 2-Amino-5-[(4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-yl)amino]pentanoic acid](/img/structure/B12512446.png)
2-Amino-5-[(4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-yl)amino]pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-[(4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-yl)amino]pentanoic acid is a complex organic compound that features a unique combination of functional groups, including an amino group, a thiazole ring, and a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[(4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-yl)amino]pentanoic acid typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via a cyclization reaction involving a suitable precursor such as a β-diketone.
Coupling Reactions: The thiazole and pyrimidine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Final Functionalization: The amino and carboxylic acid groups are introduced through standard organic transformations, such as amination and hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.
化学反応の分析
Types of Reactions
2-Amino-5-[(4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-yl)amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activities.
科学的研究の応用
2-Amino-5-[(4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-yl)amino]pentanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Amino-5-[(4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-yl)amino]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses .
類似化合物との比較
Similar Compounds
2-Aminothiazole: A simpler analog with a thiazole ring and an amino group.
4-Methyl-2-(trifluoromethyl)phenyl derivatives: Compounds with similar aromatic substitution patterns.
Pyrimidine-based compounds: Molecules featuring the pyrimidine ring structure.
Uniqueness
2-Amino-5-[(4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-yl)amino]pentanoic acid is unique due to its combination of functional groups and the potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields .
特性
分子式 |
C20H20F3N5O2S |
|---|---|
分子量 |
451.5 g/mol |
IUPAC名 |
2-amino-5-[[4-[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]pentanoic acid |
InChI |
InChI=1S/C20H20F3N5O2S/c1-11-16(31-17(27-11)12-4-6-13(7-5-12)20(21,22)23)15-8-10-26-19(28-15)25-9-2-3-14(24)18(29)30/h4-8,10,14H,2-3,9,24H2,1H3,(H,29,30)(H,25,26,28) |
InChIキー |
HQIAVDQFBOHJFW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C3=NC(=NC=C3)NCCCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12512363.png)

![6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid; cyclohexylamine](/img/structure/B12512384.png)

![7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooct-1-enyl)cyclopentyl]heptanoic acid](/img/structure/B12512395.png)
![2,4-Diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B12512405.png)
![7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride](/img/structure/B12512415.png)



acetic acid](/img/structure/B12512449.png)
![N-[5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide](/img/structure/B12512455.png)
![N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B12512461.png)

